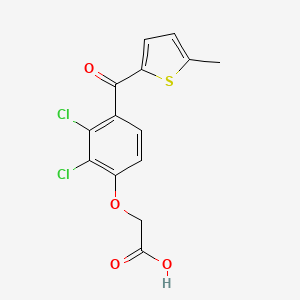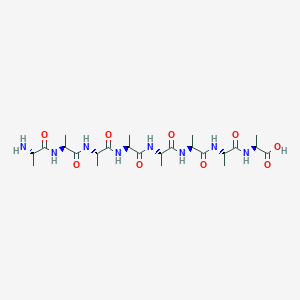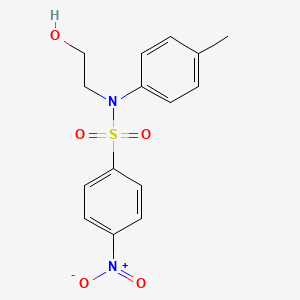
N-(2-Hydroxyethyl)-N-(4-methylphenyl)-4-nitrobenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxyethyl)-N-(4-methylphenyl)-4-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both nitro and sulfonamide groups in the molecule suggests potential biological activity and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N-(4-methylphenyl)-4-nitrobenzene-1-sulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with N-(2-hydroxyethyl)-N-(4-methylphenyl)amine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures (20-40°C)
- Reaction Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound would involve similar synthetic routes but with optimized conditions for large-scale synthesis. This might include continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Hydroxyethyl)-N-(4-methylphenyl)-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid
Substitution: Various nucleophiles, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid
Major Products Formed
Reduction: N-(2-Aminoethyl)-N-(4-methylphenyl)-4-aminobenzene-1-sulfonamide
Substitution: Various substituted sulfonamides depending on the nucleophile used
Oxidation: N-(2-Carboxyethyl)-N-(4-methylphenyl)-4-nitrobenzene-1-sulfonamide
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible antimicrobial or anticancer properties due to the presence of the sulfonamide group.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(2-Hydroxyethyl)-N-(4-methylphenyl)-4-nitrobenzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Hydroxyethyl)-N-phenyl-4-nitrobenzene-1-sulfonamide
- N-(2-Hydroxyethyl)-N-(4-methylphenyl)-4-aminobenzene-1-sulfonamide
- N-(2-Hydroxyethyl)-N-(4-methylphenyl)-4-chlorobenzene-1-sulfonamide
Uniqueness
N-(2-Hydroxyethyl)-N-(4-methylphenyl)-4-nitrobenzene-1-sulfonamide is unique due to the specific combination of functional groups (hydroxyethyl, methylphenyl, nitro, and sulfonamide) which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
58287-30-2 |
|---|---|
Molekularformel |
C15H16N2O5S |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
N-(2-hydroxyethyl)-N-(4-methylphenyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C15H16N2O5S/c1-12-2-4-13(5-3-12)16(10-11-18)23(21,22)15-8-6-14(7-9-15)17(19)20/h2-9,18H,10-11H2,1H3 |
InChI-Schlüssel |
ARTJQZFYJGWSML-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(CCO)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



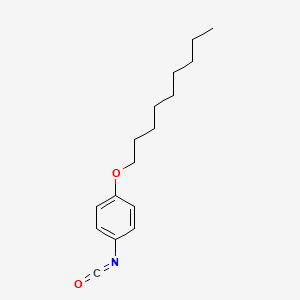
![3,3'-(Methylenebis{[3-(carboxymethyl)-1H-pyrrole-2,4-diyl]})dipropanoic acid](/img/structure/B14626236.png)

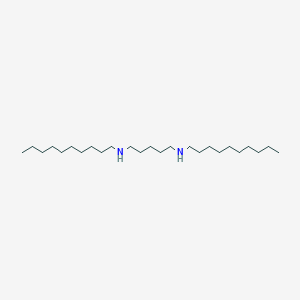
![1-{(E)-[(2-Amino-5-chlorophenyl)(phenyl)methylidene]amino}propan-2-ol](/img/structure/B14626263.png)


![3-[(2-Methylphenyl)methylidene]oxolan-2-one](/img/structure/B14626275.png)
![2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]propanamide](/img/structure/B14626278.png)
![Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-3,3'-dicarboxylate](/img/structure/B14626292.png)
